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6,7-dimethoxy-N-(3-
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nitrophenyl)quinazolin-4-amine

CAS No.: 153437-80-0

Cat. No.: B3242778
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Executive Summary: The Privileged Scaffold

The 6,7-dimethoxyquinazoline moiety is not merely a structural fragment; it is a "privileged
scaffold" in medicinal chemistry. Its planar, nitrogen-rich heterocycle mimics the adenine ring of
ATP, allowing it to anchor deeply within the ATP-binding pockets of various kinases.

Critically, the 6,7-dimethoxy substitution pattern is not arbitrary. The electron-donating methoxy
groups increase the electron density of the pyrimidine ring, enhancing

-stacking interactions with aromatic residues (e.g., Phenylalanine) in the active site.
Furthermore, these groups modulate lipophilicity (logP), improving membrane permeability
while offering metabolic handles for optimization.

This guide moves beyond basic definitions to explore the dual-functionality of this scaffold: its
established role as an EGFR tyrosine kinase inhibitor (TKI) in oncology and its classic function
as an

-adrenergic antagonist in cardiology/urology, culminating in recent findings of "off-target"
apoptotic induction in prostate cancer.

Oncology: EGFR Inhibition & Beyond[1][2][3][4]
Mechanism of Action (ATP Competition)
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In Non-Small Cell Lung Cancer (NSCLC), the primary target is the Epidermal Growth Factor
Receptor (EGFR). Dimethoxy quinazolines (e.g., Gefitinib, Erlotinib) function as Type | ATP-
competitive inhibitors.

e Binding Mode: The N1 of the quinazoline ring accepts a hydrogen bond from the amide
nitrogen of Met793 (hinge region). The N3 acts as a weak acceptor.

e The 6,7-Methoxy Role: These groups project into the solvent-accessible region but often
interact with the "gatekeeper" residue (Thr790). Steric clashes here in the T790M mutation
drive resistance, necessitating the "Michael acceptor" modifications seen in 3rd-generation
inhibitors (Osimertinib), though the core quinazoline often remains.

Visualization: EGFR Signaling & Inhibition

The following diagram illustrates the interruption of the RAS/RAF/MEK cascade by quinazoline
intervention.
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Figure 1: Mechanism of ATP-competitive inhibition by quinazoline derivatives within the EGFR

signaling cascade.[1]

The "Alpha-Blocker" Connection & Prostate Cancer
Paradox
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While famous for oncology, the 6,7-dimethoxyquinazoline core (e.g., Prazosin, Doxazosin) was
originally optimized as an

-adrenergic receptor antagonist for hypertension and Benign Prostatic Hyperplasia (BPH).

The "Off-Target" Apoptosis

Recent data suggests a therapeutic bridge. Doxazosin induces apoptosis in prostate cancer
cells (PC-3, DU-145) via a mechanism independent of ngcontent-ng-c2977031039="" _nghost-
ng-c1310870263="" class="inline ng-star-inserted">

-adrenoceptors.[2][3][4]

e Mechanism: Inhibition of the PI3K/Akt survival pathway and induction of anoikis
(detachment-induced cell death).

o Implication: This scaffold possesses inherent cytotoxic properties against prostatic
epithelium, distinct from its receptor blockade, justifying its exploration as a dual-action
agent.

Chemical Synthesis Protocol

The synthesis of the key intermediate, 4-chloro-6,7-dimethoxyquinazoline, is the critical
bottleneck. Poor quality here leads to low yields in subsequent substitution reactions.

Reaction Workflow Diagram

Cyclization Yield >80% 6,7-Dimethoxy Chlorination Key Intermediate 4-Chloro-6,7-

SEineliovanine (Formamidine Acetate) quinazolin-4(3H)-one (POCI3 + DMF) dimethoxyquinazoline

Click to download full resolution via product page

Figure 2: Synthetic route for the generation of the reactive 4-chloro intermediate.

Detailed Methodology

Objective: Synthesis of 4-chloro-6,7-dimethoxyquinazoline (Scale: 10g).

Step 1: Cyclization to Quinazolinone
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Reagents: Charge a 250 mL Round Bottom Flask (RBF) with 3,4-dimethoxyaniline (10.0 g,
65.3 mmol) and Formamidine acetate (8.15 g, 78.3 mmol, 1.2 eq).

Solvent: Add 2-Methoxyethanol (100 mL). Note: High boiling point facilitates cyclization.

Reflux: Heat to 125°C for 12 hours under inert atmosphere (

)

Workup: Cool to room temperature (RT). The product precipitates. Filter the white solid and
wash with cold ethanol (2 x 20 mL).

Validation:

H NMR should show a singlet at ~8.0 ppm (H-2 position).

Step 2: Chlorination (The Critical Step)

Setup: Dry the solid from Step 1 thoroughly (moisture reacts violently with
).
Reagents: Suspend the quinazolinone (8.0 g) in

(40 mL). Add catalytic DMF (5 drops). Rationale: DMF forms the Vilsmeier-Haack reagent in
situ, accelerating the reaction.

Reaction: Reflux at 105°C for 3-4 hours. The suspension will clear, turning yellow/orange.
Quenching (Hazard): Remove excess

via rotary evaporation. Pour the residue slowly onto crushed ice/ammonia water mixture (pH
8-9).

Isolation: Extract with Dichloromethane (DCM). Dry over

Yield: Expect ~90% yield of a beige solid.
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Biological Validation: Kinase Inhibition Assay

To validate the therapeutic potential, one must determine the

against EGFR. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-
FRET) assay (e.g., LanthaScreen™).

Protocol

* Reagent Prep: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35).

o Compound Dilution: Serially dilute the synthesized quinazoline derivative in DMSO (3-fold
dilutions, 10 points). Final DMSO concentration in assay < 1%.

e Enzyme Reaction:

[¢]

Add 2.5 pL of 4X Compound.

[e]

Add 2.5 pL of 4X EGFR Kinase (0.5 ng/well).

o

Add 2.5 pL of 4X ATP/Substrate Mix (Fluorescein-Poly GT).

Incubate 1 hour at RT.

[¢]

o Detection: Add 10 pL of Terbium-labeled anti-phosphotyrosine antibody + EDTA.
e Read: Measure signal ratio (520 nm / 495 nm) on a plate reader.

e Analysis: Plot log[inhibitor] vs. Emission Ratio to calculate

Comparative Potency Data

The following table summarizes the potency of the 6,7-dimethoxy scaffold against key targets.
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Compound Core Scaffold Target IC50 (nM) Clinical Status
6,7-
" . . Approved
Gefitinib dimethoxyquinaz  EGFR (WT) 33
. (NSCLC)
oline
o 6,7-bis(2- Approved
Erlotinib EGFR (WT) 2
methoxyethoxy) (NSCLC)
6,7-
. . . Approved
Vandetanib dimethoxyquinaz VEGFR2/EGFR 40/500 )
] (Thyroid)
oline
6,7-
Prazosin dimethoxyquinaz -Adrenergic 0.2 Approved (HTN)
oline
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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